molecular formula C7H3BrF3N3 B8808880 3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B8808880
M. Wt: 266.02 g/mol
InChI Key: LLECIVKPVYBJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H3BrF3N3 and its molecular weight is 266.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

3-bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H3BrF3N3/c8-5-2-13-14-3-4(7(9,10)11)1-12-6(5)14/h1-3H

InChI Key

LLECIVKPVYBJJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-4-bromopyrazole (4.29, 26.5 mmol) and 2-(trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (9.00 g, 26.5 mmol) were dissolved in ethanol (52.9 mL) and acetic acid (35.3 mL) and the reaction heated to 70° C. for 16 h. The solution was cooled to room temperature and concentrated. The residue was filtered through a fritted funnel, the precipitate washed with water, and dried under reduced pressure to afford the title compound (6.22 g, 23.4 mmol). LRMS (APCI) calc'd for (C7H3BrF3N3) [M+H]+, 266.0; found 265.9. 1H NMR (CDCl3, 500 MHz) δ 8.96 (d, J=1.1, 2.1, 1H), 8.71 (d, J=2.1, 1H), 8.28 (s, 1H).
Quantity
26.5 mmol
Type
reactant
Reaction Step One
Quantity
52.9 mL
Type
solvent
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step Two

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